physicochemical properties of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
physicochemical properties of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Introduction
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, also known as 6-acetamido-1-tetralone, is a synthetic organic compound featuring a tetralone core. The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. For instance, tetralone derivatives have been investigated as potent and selective inhibitors of enzymes such as Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a target for metabolic disorders[1]. The precursor, 6-amino-1-tetralone, is recognized as a versatile building block for synthesizing a wide range of therapeutically relevant compounds[2].
A thorough understanding of the is fundamental for its application in drug discovery and development. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and presents detailed, field-proven protocols for their experimental determination, empowering researchers to conduct their own characterization studies.
Chemical Identity and Core Physical Properties
The fundamental identity of a compound is the bedrock of all further scientific investigation. The structure, molecular weight, and key identifiers for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide are summarized below.
| Property | Value | Source |
| IUPAC Name | N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | PubChem[3] |
| Synonyms | 6-Acetamido-1-tetralone, 6-acetamido-1,2,3,4-tetrahydronaphthalen-1-one | PubChem[3] |
| CAS Number | 88611-67-0 | PubChem[3] |
| Molecular Formula | C₁₂H₁₃NO₂ | PubChem[3] |
| Molecular Weight | 203.24 g/mol | PubChem[3] |
| Boiling Point | 439.6°C at 760 mmHg | Crysdot |
Solubility and Partition Coefficient (Lipophilicity)
Solubility and lipophilicity are paramount in drug development, influencing everything from biological assay design to in vivo bioavailability.
Aqueous Solubility
An experimental kinetic solubility value for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been determined.
| Parameter | Value | Conditions | Source |
| Aqueous Solubility | 30.2 µg/mL | pH 7.4 | PubChem[3] |
This value suggests moderate aqueous solubility. It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility often measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer.[4] This is a high-throughput measurement useful for early discovery.[4] Thermodynamic (or equilibrium) solubility, which is measured after a prolonged incubation of the solid compound with the buffer, represents the true saturation point and is crucial for preformulation activities.[5] A detailed protocol for determining equilibrium solubility is provided in Section 4.2.
Partition Coefficient (logP) and Distribution Coefficient (logD)
The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.
| Parameter | Value | Method | Source |
| XLogP3 | 1.2 | Computed | PubChem[3] |
An XLogP3 value of 1.2 suggests that the compound is moderately lipophilic. As with other key parameters, an experimentally determined logP or logD value for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is not publicly documented. The classical shake-flask method remains the gold standard for this determination, and a representative protocol is detailed in Section 4.4.
Spectroscopic and Structural Characterization
Spectroscopic data provides a fingerprint of a molecule, confirming its identity and structure. While full experimental spectra are not publicly available, the expected characteristics can be inferred from the molecular structure.
Mass Spectrometry
Mass spectrometry data from PubChem indicates a molecular ion peak consistent with the molecular weight, along with characteristic fragmentation.
-
Key Fragments (m/z): 203 (M+), 161, 133[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the three methylene (-CH₂-) groups of the tetralone ring, and the methyl (-CH₃) and N-H protons of the acetamide group. The aromatic protons will appear in the downfield region (approx. 7-8 ppm), while the aliphatic protons will be upfield (approx. 2-3 ppm). The amide proton will likely be a broad singlet.
-
¹³C NMR: The spectrum should display 12 distinct carbon signals, including two carbonyl carbons (one ketone, one amide) in the highly deshielded region (approx. 170-200 ppm), aromatic carbons (approx. 110-150 ppm), aliphatic carbons, and a methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic vibrational bands of its functional groups:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
Aromatic C-H stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Signals just below 3000 cm⁻¹.
-
Ketone C=O stretch: A strong, sharp peak around 1680 cm⁻¹.
-
Amide I band (C=O stretch): A strong, sharp peak around 1660 cm⁻¹.
-
Amide II band (N-H bend): A peak around 1550 cm⁻¹.
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Standardized Experimental Protocols
The following protocols describe robust, standard methods for determining key physicochemical properties. These are presented as self-validating systems, grounded in established principles of analytical chemistry.
Melting Point Determination via Capillary Method
Causality: The melting point is the temperature at which a solid's crystal lattice breaks down into a liquid. For a pure crystalline compound, this transition occurs over a very narrow temperature range. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden. This makes melting point a sensitive indicator of purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the powder is introduced into a glass capillary tube (sealed at one end) to a depth of 2-3 mm. The sample is packed down by tapping the tube or dropping it through a longer glass tube.
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
-
Rapid Determination (Optional): To find the approximate melting range, heat the sample rapidly (10-20 °C/min) and note the temperature at which it melts. Allow the apparatus to cool.
-
Accurate Determination: For a new, properly prepared sample, begin heating rapidly to about 20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical to ensure the sample and thermometer are in thermal equilibrium.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[2]
Workflow for Melting Point Determination
Caption: Workflow for capillary melting point determination.
Equilibrium Solubility Determination via Shake-Flask Method
Causality: This method establishes the thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's solubility in a given solvent system. This is critical for predicting dissolution behavior in vivo and for developing formulations.
Methodology:
-
System Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of the buffer in a sealed, inert container (e.g., glass vial). The presence of excess solid throughout the experiment is crucial.
-
Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to stand to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., 0.22 µm PVDF) may be necessary.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.[6]
Workflow for Shake-Flask Solubility Assay
Caption: Workflow for equilibrium solubility determination.
Ionization Constant (pKa) Determination via UV-Vis Spectrophotometry
Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This value is critical as the ionization state affects solubility, permeability, and receptor binding. This method is suitable for compounds containing a chromophore close to the ionizable center, where protonation or deprotonation causes a shift in the UV-Vis absorbance spectrum.
Methodology:
-
Buffer Preparation: Prepare a series of buffers with constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Sample Preparation: In a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each buffer, creating a series of solutions with constant compound concentration but varying pH.[7]
-
Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly with pH.
-
Plot absorbance at a chosen wavelength versus pH.
-
Fit the resulting sigmoidal curve to the appropriate equation (e.g., Henderson-Hasselbalch) using non-linear regression to determine the pKa, which corresponds to the inflection point of the curve.[3][8]
-
Logical Flow for pKa Determination
Caption: Logical flow for UV-metric pKa determination.
LogD Determination via Shake-Flask Method
Causality: This method directly measures the partitioning of a compound between an aqueous phase and an immiscible lipophilic organic phase (n-octanol), providing a direct measure of its lipophilicity at a given pH. This is a cornerstone for predicting membrane permeability and ADME properties.
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate buffer, pH 7.4) for several hours. Allow the layers to separate completely to ensure mutual saturation.
-
Stock Solution: Prepare a stock solution of the compound, typically in the aqueous phase or a minimal amount of a co-solvent like DMSO.
-
Partitioning: In a sealed vial, combine a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous buffer containing the compound. The volume ratio can be adjusted based on the expected LogD.[9]
-
Equilibration: Shake the vial for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial at low speed to ensure a clean separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Quantification: Determine the concentration of the compound in each phase (C_oct and C_aq) using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the distribution coefficient (D) as the ratio of the concentrations: D = C_oct / C_aq. The LogD is the base-10 logarithm of this ratio: LogD = log₁₀(D).[10][11]
Stability and Storage
While specific stability studies for N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide have not been published, general best practices for similar compounds should be followed. A related compound, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, is noted to be stable under standard conditions but sensitive to strong acidic hydrolysis.[12]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture, light, and heat. Storage at room temperature is generally acceptable for solid material.[13]
-
Solution Stability: The stability of the compound in various solvents (especially DMSO for stock solutions and aqueous buffers for assays) should be experimentally determined, as degradation can significantly impact experimental results.
Conclusion
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a compound of interest with a well-defined chemical identity. Key experimentally determined properties such as its aqueous solubility are known, and others like its boiling point and lipophilicity have been reported or reliably computed. However, a complete experimental profile, including its melting point, pKa, and a definitive LogD value, is not currently available in the public domain. This technical guide provides not only the available data but also the robust, standard methodologies required for researchers to fill these knowledge gaps. The application of these protocols will enable a comprehensive physicochemical characterization, which is an indispensable step in advancing the study and application of this and other novel chemical entities in the field of drug discovery.
References
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Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2780190, N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link].
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Crysdot LLC. (n.d.). N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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Ruiz, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1004-1007. [Link]
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Liu, Y., et al. (2017). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. ACS Medicinal Chemistry Letters, 8(11), 1189-1194. [Link]
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Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
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Sharma, N. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
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Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
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Bebrevska, L., et al. (2020). LogP / LogD shake-flask method v1. protocols.io. [Link]
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Llinàs, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 115, 274-282. [Link]
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Studylib.net. (n.d.). UV-Vis Spectrometry, pKa of a dye. Retrieved from [Link]
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University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]
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Bebrevska, L., et al. (2020). LogP / LogD shake-flask method. ResearchGate. [Link]
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